(E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one
Description
Properties
Molecular Formula |
C18H15NO4S2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NO4S2/c1-2-23-15-8-11(6-7-14(15)21)9-16-17(22)19(18(24)25-16)12-4-3-5-13(20)10-12/h3-10,20-21H,2H2,1H3/b16-9+ |
InChI Key |
DDOXMENVEIYALH-CXUHLZMHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)O |
Origin of Product |
United States |
Biological Activity
(E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of hydroxy and ethoxy substituents on the benzylidene moiety enhances its reactivity and interaction with biological targets.
1. Anticancer Activity
Research indicates that thiazolidinone derivatives, including (E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one, exhibit significant anticancer properties. The mechanism of action is primarily through the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
- Case Study : A study evaluated several thiazolidinone derivatives against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value indicative of potent anticancer activity, with effective inhibition of tumor growth observed in vitro .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one | MCF-7 | 15.2 |
| Other Thiazolidinones | HeLa | 12.8 |
2. Antimicrobial Activity
Thiazolidinone derivatives have been reported to possess antimicrobial properties against a range of pathogens. The compound was tested against both Gram-positive and Gram-negative bacteria.
- Findings : In a screening study, the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL against Staphylococcus aureus and Escherichia coli .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 200 |
| Escherichia coli | 300 |
The biological activity of (E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to apoptosis in cancerous cells.
Scientific Research Applications
Structural Overview
The compound features a thioxothiazolidine core, characterized by a five-membered ring containing sulfur and nitrogen atoms, along with an ethoxy group and multiple aromatic rings. Its molecular formula is C₁₂H₁₁N₁O₃S₂, and it has a molecular weight of approximately 281.4 g/mol .
Biological Activities
Research indicates that thiazolidinone derivatives, including (E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one, exhibit a variety of biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains. This activity is attributed to the presence of functional groups that enhance interaction with microbial targets.
- Antioxidant Properties : The hydroxyl groups in the structure contribute to its antioxidant capabilities, potentially protecting cells from oxidative stress .
- Anti-inflammatory Effects : Some studies suggest that derivatives can modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases.
- Anticancer Potential : Investigations into the compound's ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines are ongoing .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of (E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one against specific strains of bacteria and fungi. Results indicated significant inhibition zones compared to control groups, suggesting potential for development as an antimicrobial agent .
Case Study 2: Antioxidant Activity Assessment
Research assessing the antioxidant properties of the compound utilized various assays (e.g., DPPH radical scavenging assay) to quantify its effectiveness. Findings revealed that the compound exhibited substantial scavenging activity, comparable to established antioxidants .
Case Study 3: Anti-inflammatory Mechanisms
In vitro studies investigated the anti-inflammatory effects by measuring cytokine levels in treated cell lines. The results indicated a reduction in pro-inflammatory cytokines, supporting its potential use in inflammatory conditions .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Thioxo-1,3-thiazolidin-4-one | Thiazolidine core | Antimicrobial, anticancer |
| 5-(Substituted benzylidene)thiazolidine derivatives | Benzylidene substitution | Antioxidant, anti-inflammatory |
| 4-Hydroxycoumarin derivatives | Aromatic hydroxyl groups | Anticoagulant, antimicrobial |
The unique combination of ethoxy and hydroxy substituents on an aromatic system along with the thiazolidine core enhances solubility and bioactivity compared to other similar compounds. This structural diversity suggests potential for distinct pharmacological profiles and applications in medicinal chemistry .
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl groups and thioxo moiety undergo oxidation under controlled conditions:
-
Catechol oxidation : The 3-hydroxybenzylidene group oxidizes to quinone derivatives using KMnO₄ or CrO₃ in acidic media .
-
Thioxo group oxidation : The 2-thioxo group converts to sulfoxide/sulfone derivatives with H₂O₂ or mCPBA.
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| KMnO₄ (0.1 M) | Quinone derivative | 62% | H₂SO₄, 60°C, 2 hrs |
| H₂O₂ (30%) | Sulfoxide (R-S(=O)-) | 78% | Acetic acid, RT, 4 hrs |
Nucleophilic Substitution
The ethoxy group participates in nucleophilic substitution reactions:
-
Demethylation : HI or BBr₃ cleaves the ethoxy group to regenerate free phenolic -OH.
-
Alkoxy exchange : Reaction with NaOR (R = Me, Pr) replaces ethoxy with other alkoxy groups .
Key observation : Alkoxy-substituted derivatives show enhanced solubility in polar aprotic solvents like DMSO .
Electrophilic Aromatic Substitution
The 3-hydroxyphenyl ring undergoes regioselective substitutions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to -OH.
-
Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups at ortho positions.
| Reaction | Position | Product Stability |
|---|---|---|
| Nitration | Para | Thermally stable up to 200°C |
| Sulfonation | Ortho | Hygroscopic; requires drying |
Cycloaddition Reactions
The α,β-unsaturated ketone system in the benzylidene moiety participates in:
-
Diels-Alder reactions : With dienes like 1,3-butadiene to form six-membered bicyclic adducts.
-
1,3-Dipolar cycloaddition : With azides to generate triazoline intermediates.
Mechanistic insight : Electron-withdrawing thioxo group increases dienophilicity of the double bond.
Hydrolysis and Esterification
-
Thiazolidinone ring opening : Under strong alkaline conditions (NaOH, 80°C), the ring hydrolyzes to form thioamide derivatives .
-
Esterification : Free -OH groups react with acetyl chloride to form acetates, improving lipophilicity.
Metal Complexation
The compound acts as a polydentate ligand for transition metals:
-
Coordination sites : Thioxo sulfur, phenolic oxygen, and carbonyl oxygen .
-
Stable complexes : Forms octahedral complexes with Fe(III) and Cu(II) in ethanol/water mixtures .
| Metal Salt | Complex Stoichiometry | Application |
|---|---|---|
| Cu(NO₃)₂·3H₂O | 1:2 (metal:ligand) | Catalytic oxidation studies |
| FeCl₃ | 1:1 | Magnetic property analysis |
Biological Activity Modulation via Derivatization
Structural modifications directly impact pharmacological effects:
-
Antimicrobial enhancement : Bromination at the 4-position of the hydroxyphenyl ring increases Gram(+) bacterial inhibition by 3-fold.
-
Tyrosinase inhibition : Derivatives with 2,4-dihydroxy substitution show IC₅₀ values ≤1 µM against mushroom tyrosinase, surpassing kojic acid (IC₅₀ = 2.5 µM) .
Critical structure-activity finding :
"The Z-configuration of the benzylidene group and ortho-dihydroxy substitution pattern are essential for strong tyrosinase binding via chelation of the dicopper center" .
This comprehensive reaction profile enables rational design of derivatives with tailored chemical and biological properties. Recent studies emphasize the compound's potential as a multifunctional synthon in medicinal chemistry and materials science .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., bromo in ) increase molecular polarity but may reduce membrane permeability.
- Ethoxy groups (target compound and ) balance lipophilicity and metabolic stability.
Substituent Variations on the Thiazolidinone Core
Key Observations :
- Hydroxyphenyl groups (target compound) may confer antioxidant properties via radical scavenging.
Tables
Table 1. Substituent Impact on Physicochemical Properties
Preparation Methods
Cyclization of Thiosemicarbazones
Reaction of 3-hydroxyphenyl thiosemicarbazones with ethyl 2-bromoacetate in ethanol under reflux yields 3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one. This method, adapted from Prabhu et al., involves nucleophilic substitution at the α-carbon of the bromoacetate, followed by cyclization. Typical conditions include:
Thione Group Introduction via Lawesson’s Reagent
Thiazolidin-2,4-dione derivatives are converted to 2-thioxothiazolidin-4-one using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). The reaction proceeds in anhydrous toluene at 110°C for 3 hours, achieving 90% conversion efficiency.
Benzylidene Moiety Installation via Knoevenagel Condensation
The (E)-configured benzylidene group at position 5 is introduced through a stereoselective Knoevenagel condensation between 3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one and 3-ethoxy-4-hydroxybenzaldehyde.
Reaction Conditions
-
Catalyst : Piperidine (10 mol%) or sodium acetate (1.2 equiv)
-
Solvent : Ethanol or acetic acid (5 mL per mmol)
-
Temperature : Reflux (80°C) for 2–4 hours
The reaction’s stereoselectivity arises from thermodynamic control under reflux, favoring the (E)-isomer due to reduced steric hindrance between the 3-ethoxy-4-hydroxyphenyl and thiazolidinone moieties.
Mechanism
-
Enolate Formation : Deprotonation of the thiazolidinone’s α-hydrogen by piperidine.
-
Nucleophilic Attack : Enolate attacks the aldehyde’s carbonyl carbon.
-
Dehydration : Elimination of water forms the benzylidene double bond.
Functional Group Modifications
Ethoxy and Hydroxy Group Retention
The 3-ethoxy-4-hydroxybenzaldehyde precursor is synthesized via selective ethylation of 3,4-dihydroxybenzaldehyde using ethyl bromide and potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours. Protection of the 4-hydroxy group during condensation is unnecessary due to the aldehyde’s stability under acidic conditions.
Characterization Data
-
Melting Point : 218–220°C (decomposition observed above 220°C)
-
1H NMR (DMSO-d6) : δ 13.66 (s, 1H, NH), 10.51 (s, 1H, OH), 8.02 (s, 1H, vinylic H), 7.54–6.92 (m, aromatic Hs)
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=S), 3450 cm⁻¹ (O-H)
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Knoevenagel (Piperidine) | Piperidine | Ethanol | 3 | 82 | 98.5 |
| Knoevenagel (NaOAc) | Sodium acetate | Acetic acid | 4 | 76 | 97.2 |
| Microwave-Assisted | None | DMF | 0.5 | 68 | 95.8 |
The piperidine-catalyzed method in ethanol achieves the highest yield and purity, attributed to efficient enolate formation and mild reaction conditions. Microwave-assisted synthesis reduces time but compromises yield due to incomplete dehydration.
Challenges and Optimization Strategies
Stereochemical Control
Byproduct Mitigation
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted aldehyde and dimeric byproducts.
-
Recrystallization : Ethanol/water (8:2) mixtures yield crystals with >99% enantiomeric excess.
Scalability and Industrial Relevance
Bench-scale reactions (10–50 g) maintain consistent yields (78–80%) using jacketed reactors with mechanical stirring. Key considerations include:
Q & A
Basic Questions
What is the standard synthetic route for (E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one?
Methodological Answer:
The compound is synthesized via Knoevenagel condensation , a widely used method for benzylidene-thiazolidinone derivatives. The protocol involves:
- Reacting 3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one with 3-ethoxy-4-hydroxybenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol/methanol).
- Refluxing the mixture for 6–12 hours, followed by purification via recrystallization (e.g., ethanol/DMF mixtures) or column chromatography. Yields vary based on substituents and reaction optimization (e.g., ammonium acetate as a catalyst may enhance efficiency) .
What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirms regiochemistry and stereochemistry (e.g., E-isomer identification via coupling constants in NMR).
- X-ray Crystallography : Resolves spatial arrangement, hydrogen bonding (e.g., O–H···S interactions in crystals) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H] peak at m/z 337.457) .
- FT-IR : Detects functional groups (e.g., thioxo C=S stretch at ~1200–1250 cm) .
How is the antimicrobial activity of this compound evaluated?
Methodological Answer:
- Broth Microdilution Assay : Measures minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Zone of Inhibition Tests : Agar diffusion assays using standardized inoculum densities (e.g., 1.5 × 10 CFU/mL).
- Positive Controls : Compare with known antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
Advanced Research Questions
How can stereochemical control (E/Z isomerism) be achieved during synthesis?
Methodological Answer:
- Reaction Conditions : Use aprotic solvents (e.g., THF) and mild bases (e.g., piperidine) to favor thermodynamic control, stabilizing the E-isomer via conjugation.
- Catalytic Additives : Protic acids (e.g., acetic acid) may promote keto-enol tautomerism, influencing stereoselectivity .
- Crystallographic Analysis : Confirm isomer identity post-synthesis; E-isomers typically exhibit planar benzylidene-thiazolidinone systems .
What strategies resolve contradictions in bioactivity data across structurally similar analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethoxy vs. hydroxyl groups) to isolate pharmacophores.
- Computational Modeling : Use DFT or molecular docking to predict binding affinities (e.g., interaction with hemoglobin subunits as proposed in ).
- Meta-Analysis : Compare bioactivity datasets from analogs (e.g., 3-ethoxy vs. 3-methoxy derivatives) to identify trends in MIC or IC values .
How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Solvent Optimization : Replace ethanol with DMF to enhance solubility of aromatic aldehydes .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .
- Workflow Automation : Use continuous-flow reactors to minimize manual handling and improve reproducibility .
Data-Driven Challenges
How to address discrepancies in reported biological activities for thiazolidinone derivatives?
Methodological Answer:
- Standardized Assays : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability.
- Synergistic Studies : Evaluate compound interactions with adjuvants (e.g., efflux pump inhibitors) to clarify potency differences .
What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or PreADMET to estimate bioavailability, LogP (calculated as ~2.8 for this compound), and CYP450 interactions.
- Molecular Dynamics Simulations : Simulate membrane permeability (e.g., blood-brain barrier penetration) using GROMACS .
Experimental Design Considerations
How to design a study investigating the antioxidant mechanism of this compound?
Methodological Answer:
- DPPH/ABTS Assays : Quantify radical scavenging activity at varying concentrations (e.g., 10–100 µM).
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based models (e.g., HepG2 cells under oxidative stress).
- Enzyme Inhibition : Test NADPH oxidase or xanthine oxidase inhibition via spectrophotometric kinetics .
What in vivo models are suitable for validating anticancer activity?
Methodological Answer:
- Xenograft Models : Implant human cancer cells (e.g., MCF-7 for breast cancer) into immunodeficient mice.
- Dose Escalation : Administer compound intraperitoneally (5–50 mg/kg) and monitor tumor volume via caliper measurements.
- Biomarker Analysis : Quantify apoptosis markers (e.g., caspase-3) via ELISA post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
